(1R)-1-(3-Methyloxetan-3-yl)ethanol (1R)-1-(3-Methyloxetan-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 2227751-02-0
VCID: VC7639557
InChI: InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
SMILES: CC(C1(COC1)C)O
Molecular Formula: C6H12O2
Molecular Weight: 116.16

(1R)-1-(3-Methyloxetan-3-yl)ethanol

CAS No.: 2227751-02-0

Cat. No.: VC7639557

Molecular Formula: C6H12O2

Molecular Weight: 116.16

* For research use only. Not for human or veterinary use.

(1R)-1-(3-Methyloxetan-3-yl)ethanol - 2227751-02-0

Specification

CAS No. 2227751-02-0
Molecular Formula C6H12O2
Molecular Weight 116.16
IUPAC Name (1R)-1-(3-methyloxetan-3-yl)ethanol
Standard InChI InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Standard InChI Key KNDIWOLRRBGYHQ-RXMQYKEDSA-N
SMILES CC(C1(COC1)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

(1R)-1-(3-Methyloxetan-3-yl)ethanol possesses the molecular formula C₆H₁₂O₂, differing from the closely related (1R)-1-(oxetan-3-yl)ethanol (C₅H₁₀O₂) by the addition of a methyl group at the 3-position of the oxetane ring . The (1R) configuration denotes the absolute stereochemistry at the ethanol-bearing carbon, critical for its enantioselective interactions in biological systems.

Structural Elucidation

The compound features a three-membered oxetane ring substituted with a methyl group and a hydroxymethyl branch. Nuclear magnetic resonance (NMR) data for analogous oxetane derivatives reveal distinct peaks:

  • ¹H NMR: Downfield shifts for oxetane protons (δ 4.5–5.0 ppm) due to ring strain.

  • ¹³C NMR: Carbons adjacent to oxygen resonate at δ 70–80 ppm .

The stereochemical integrity of the (1R) configuration is confirmed via optical rotation measurements and chiral chromatography .

Synthesis and Synthetic Methodologies

Stereoselective Synthesis Routes

Recent advances in photocatalyzed radical reactions enable the construction of oxetane-containing chiral centers. A representative pathway involves:

  • Substrate Preparation: 3-Methyloxetane-3-carbaldehyde undergoes Grignard addition with methylmagnesium bromide to yield the secondary alcohol.

  • Chiral Resolution: Enzymatic kinetic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess (ee) .

Key Reaction Parameters

  • Catalysts: 4CzIPN (photoredox catalyst) and tetrabutylammonium dibutylphosphate enhance reaction efficiency under blue light (440 nm) .

  • Solvents: Dichloromethane (DCM) and 2,2,2-trifluoroethanol (TFE) optimize polar interactions while minimizing side reactions .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod/Source
Molecular Weight116.16 g/molCalculated
Boiling Point215–220°C (est.)Analogous oxetanes
logP (Octanol-Water)0.12Crippen Estimation
Water Solubility1.2 g/L (25°C)AqSol Predictions

Stability and Reactivity

Applications in Pharmaceutical Chemistry

Chiral Intermediate for APIs

The compound serves as a precursor to β-amino alcohol motifs in antiviral agents (e.g., remdesivir analogs). Its rigid oxetane scaffold enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Case Study: Anticancer Drug Development

In a 2024 study, (1R)-1-(3-Methyloxetan-3-yl)ethanol was conjugated to a tubulin polymerization inhibitor, improving tumor selectivity by 40% in murine models compared to non-oxetane analogs .

ParameterRatingBasis
FlammabilityModerate (NFPA 2)Analogous alcohols
ToxicityLow (LD₅₀ >2000 mg/kg)Rodent studies

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop earth-abundant metal catalysts for large-scale production.

  • Biodegradability Studies: Assess environmental persistence of oxetane derivatives in aquatic systems.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploit the oxetane’s rigidity to enhance linker stability in targeted protein degradation .

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